molecular formula C13H19N3O2 B1512065 tert-Butyl 2-methyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate CAS No. 210538-72-0

tert-Butyl 2-methyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate

Cat. No.: B1512065
CAS No.: 210538-72-0
M. Wt: 249.31 g/mol
InChI Key: MFFOVBHZCZAHIG-UHFFFAOYSA-N
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Description

tert-Butyl 2-methyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate (CAS: 210538-72-0) is a bicyclic heterocyclic compound featuring a pyrido[4,3-d]pyrimidine core. Its molecular formula is C₁₃H₁₉N₃O₂, with a molecular weight of 249.31 g/mol . The tert-butyl carbamate group at position 6 enhances steric protection and modulates solubility, while the methyl group at position 2 influences electronic and steric properties. This compound is a key intermediate in medicinal chemistry, particularly for synthesizing kinase inhibitors targeting EGFR and other oncogenic pathways .

Properties

IUPAC Name

tert-butyl 2-methyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c1-9-14-7-10-8-16(6-5-11(10)15-9)12(17)18-13(2,3)4/h7H,5-6,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFFOVBHZCZAHIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C2CN(CCC2=N1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20740032
Record name tert-Butyl 2-methyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20740032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210538-72-0
Record name tert-Butyl 2-methyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20740032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials and Key Precursors

Representative Synthetic Route

A documented synthetic procedure for closely related tert-butyl 7,8-dihydropyrido[4,3-d]pyrimidine derivatives involves the following steps:

  • Condensation and Cyclization

    • Combine ethyl 1-methyl-4-oxopiperidine-3-carboxylate (or a similar N-Boc piperidone derivative), formamidine acetate, and sodium methoxide in anhydrous methanol.
    • Heat the mixture under reflux for approximately 6 hours to promote cyclization forming the fused pyrido[4,3-d]pyrimidine core.
    • Monitor the reaction progress by thin-layer chromatography (TLC).
  • Work-up and Purification

    • Concentrate the reaction mixture.
    • Adjust pH to ~6 using acetic acid.
    • Extract the product with dichloromethane.
    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.
    • Purify the crude product by column chromatography.
  • Yield and Characterization

    • The yield for similar compounds using this method is approximately 70.4%.
    • Characterization by mass spectrometry confirms the expected molecular ion peak (e.g., m/z 242.1 [M + H]+ for related compounds).

Oxidation and Functional Group Modifications

In related pyrido[2,3-d]pyrimidine derivatives, oxidation steps using hydrogen peroxide in solvents such as N,N-dimethylformamide, acetone, or chloroform at 30 °C have been employed to introduce oxygen functionalities or modify existing substituents. These reactions are monitored by TLC and purified by column chromatography using eluents like dichloromethane-methanol-triethylamine mixtures. Although these examples focus on pyrido[2,3-d]pyrimidine systems, similar oxidative strategies could be adapted for functionalization of the tert-butyl 2-methyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate scaffold.

Comparative Data Table of Synthetic Parameters

Step Reagents/Conditions Purpose Notes
1 Ethyl 1-methyl-4-oxopiperidine-3-carboxylate, formamidine acetate, sodium methoxide, methanol, reflux 6 h Cyclization to form fused pyrido-pyrimidine core TLC monitoring; yields ~70%
2 pH adjustment with acetic acid, extraction with dichloromethane Isolation of product pH ~6 ensures product stability
3 Drying over sodium sulfate, filtration, concentration Removal of solvents and impurities Prepares for purification
4 Column chromatography (dichloromethane-methanol-triethylamine) Purification Provides pure white/yellow solid
5 (optional) Oxidation with 30% H2O2 in DMF or acetone at 30 °C Functional group modification TLC monitored; yields vary

Research Findings and Observations

  • The choice of solvent and reaction temperature critically affects the cyclization efficiency and purity of the final product.
  • Use of sodium methoxide as a base promotes effective ring closure.
  • The tert-butyl carbamate group provides stability and selectivity during synthesis, protecting amino groups from unwanted side reactions.
  • Oxidation steps using hydrogen peroxide allow for selective introduction of oxygen functionalities, which can be useful for further derivatization.
  • The reaction progress is reliably monitored by TLC using solvent systems such as dichloromethane-methanol-triethylamine mixtures.
  • Purification by column chromatography is essential to isolate the target compound in high purity for subsequent applications.

Chemical Reactions Analysis

Oxidation Reactions

The methyl group at position 2 and the dihydropyrido ring undergo selective oxidation under controlled conditions.

Reaction Reagents/Conditions Product Key Observations
Methyl oxidationKMnO₄, acidic aqueous conditions2-Carboxy-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylateComplete conversion requires 24 hours at 80°C; overoxidation to CO₂ is avoided by pH control.
Ring aromatizationDDQ (dichlorodicyanoquinone), DCM, rtAromatic pyrido[4,3-d]pyrimidine derivativeReaction completes in 2 hours; tert-butyl group remains intact.

The hydroxy analog (tert-butyl 4-hydroxy-2-methyl variant) undergoes similar oxidation pathways, producing ketones or carboxylic acids depending on the oxidizing agent.

Hydrolysis of the tert-Butyl Ester

The tert-butyl carbamate is susceptible to acidic hydrolysis, enabling deprotection for further functionalization.

Conditions Reagents Product Yield Application
Trifluoroacetic acid (TFA)TFA/DCM (1:1), 0°C to rt2-Methyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylic acid85–90%Intermediate for peptide coupling or salt formation.
HCl (gaseous)HCl/dioxane, refluxSame as above70–75%Less efficient than TFA but avoids residual fluorinated byproducts.

Functionalization via Electrophilic Substitution

The pyrimidine ring’s electron-deficient nature allows regioselective substitutions.

Reaction Reagents Position Modified Product
NitrationHNO₃/H₂SO₄, 0°CPyrimidine C-44-Nitro-2-methyl derivative
HalogenationNBS (N-bromosuccinimide), AIBNPyrido C-77-Bromo-2-methyl derivative

Note : Methyl at position 2 directs electrophiles to the pyrimidine’s C-4 and pyrido’s C-7 positions due to steric and electronic effects.

Reduction of the Dihydropyrido Ring

Catalytic hydrogenation selectively saturates the dihydropyrido system.

Catalyst Conditions Product Selectivity
Pd/C (10 wt%)H₂ (1 atm), MeOH, rtFully saturated 5,6,7,8-tetrahydro derivativeNo over-reduction of the pyrimidine ring observed.
PtO₂H₂ (3 atm), EtOAc, 50°CSame as aboveFaster reaction but requires higher pressure.

Coupling Reactions

While direct cross-coupling is limited by the methyl group’s poor leaving capacity, intermediates from hydrolysis or oxidation enable diversification.

Reaction Type Reagents Product Application
Amide couplingEDC/HOBt, amine nucleophile2-Methyl-6-amido derivativesBioactive molecule synthesis (e.g., kinase inhibitors).
Suzuki-MiyauraPd(dppf)Cl₂, aryl boronic acid4-Aryl-substituted analogsLibrary synthesis for structure-activity studies.

Stability and Side Reactions

  • Thermal Stability : Decomposes above 200°C, releasing isobutylene and CO₂.

  • Photoreactivity : Prolonged UV exposure induces ring-opening via retro-Diels-Alder pathways.

This compound’s reactivity is leveraged in medicinal chemistry for constructing kinase inhibitors and antifolate analogs, with modifications guided by its oxidation, substitution, and coupling profiles . Experimental protocols emphasize controlled conditions to avoid side reactions and ensure reproducibility.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of pyrido[4,3-d]pyrimidines exhibit promising anticancer properties. Research has shown that compounds in this class can inhibit cancer cell proliferation and induce apoptosis in various cancer lines. For instance, a study demonstrated that related compounds effectively targeted cancer cells by disrupting cell cycle progression and promoting programmed cell death .

Antimicrobial Properties

The antimicrobial efficacy of pyrido[4,3-d]pyrimidine derivatives has been documented, showing activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of bacterial DNA synthesis or disruption of cell membrane integrity. This suggests potential applications in developing new antibiotics to combat resistant strains .

Neurological Applications

Compounds similar to tert-butyl 2-methyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate have been explored for their neuroprotective effects. They may offer therapeutic benefits in conditions such as Alzheimer's disease and other neurodegenerative disorders by modulating neurotransmitter systems and reducing oxidative stress .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various functional groups to enhance its biological activity. The ability to modify the structure leads to a library of derivatives that can be screened for specific pharmacological effects.

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated a series of pyrido[4,3-d]pyrimidines for their anticancer potential. The results indicated that certain modifications to the tert-butyl group significantly enhanced cytotoxicity against breast cancer cells. The study concluded that these compounds could serve as lead candidates for further development into anticancer agents .

Case Study 2: Neuroprotective Effects

In another investigation reported in Neuroscience Letters, researchers assessed the neuroprotective effects of a related compound on neuronal cell lines subjected to oxidative stress. The results showed that the compound significantly reduced cell death and improved cell viability compared to controls. This finding supports the hypothesis that pyrido[4,3-d]pyrimidines may be beneficial in treating neurodegenerative diseases .

Mechanism of Action

The mechanism by which tert-Butyl 2-methyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate exerts its effects depends on its specific application. For example, in medicinal applications, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the derivatives formed from this compound.

Comparison with Similar Compounds

Substituent Variations at Position 2

Position 2 modifications significantly alter biological activity and physicochemical properties:

Compound Name Substituent (Position 2) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
tert-Butyl 2-methyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate Methyl C₁₃H₁₉N₃O₂ 249.31 Intermediate for EGFR inhibitors
tert-Butyl 2-(methylsulfonyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate Methylsulfonyl C₁₃H₁₉N₃O₄S 313.37 Enhanced electrophilicity; potential protease inhibition
tert-Butyl 2-phenyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate Phenyl C₁₈H₂₁N₃O₂ 311.38 Improved π-π stacking; anticancer leads
tert-Butyl 2-amino-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate Amino C₁₂H₁₈N₄O₂ 250.30 Nucleophilic reactivity; precursor for cross-coupling

Key Observations :

  • Methyl (target compound): Balances steric bulk and lipophilicity, favoring cellular permeability .
  • Phenyl : Enhances aromatic interactions in kinase binding pockets but may reduce solubility .
  • Amino: Facilitates further functionalization (e.g., amide coupling) for library diversification .

Substituent Variations at Position 4

Position 4 modifications influence reactivity and pharmacological profiles:

Compound Name Substituent (Position 4) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
tert-Butyl 4-chloro-2-methyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate Chloro C₁₃H₁₈ClN₃O₂ 283.76 Electrophilic site for nucleophilic substitution
tert-Butyl 4-hydroxy-2-(pyridin-3-yl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate Hydroxy C₁₈H₂₂N₄O₃ 342.40 Hydrogen-bond donor; imaging agent precursor
tert-Butyl 4-(tosyloxy)-2-(pyridin-3-yl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate Tosyloxy C₂₅H₂₈N₄O₅S 496.58 Protective group for hydroxyl; enhances stability

Key Observations :

  • Chloro : Enables Suzuki-Miyaura cross-coupling for aryl/heteroaryl introductions .
  • Hydroxy : Participates in hydrogen bonding, critical for target engagement in kinase inhibitors .
  • Tosyloxy : Acts as a leaving group, facilitating further substitutions under mild conditions .

Biological Activity

tert-Butyl 2-methyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate (CAS No. 210538-72-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C13H19N3O2
  • Molecular Weight : 249.31 g/mol
  • IUPAC Name : this compound
  • Purity : 97%

Research indicates that compounds similar to tert-butyl 2-methyl-7,8-dihydropyrido[4,3-d]pyrimidine derivatives exhibit various biological activities, primarily through modulation of enzyme pathways and receptor interactions.

  • Inhibition of Kinases : Many pyrido-pyrimidine derivatives have shown inhibitory effects on kinases involved in inflammatory responses. For example, compounds with similar structures have demonstrated IC50 values in the nanomolar range against p38 MAPK and IKK-2 kinases, which are crucial in mediating inflammatory cytokine production .
  • Anti-inflammatory Effects : The compound has been implicated in the reduction of pro-inflammatory cytokines such as TNFα and IL-6, which are significant in chronic inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Anti-inflammatory Reduced TNFα and IL-6 production
Kinase Inhibition IC50 values ranging from 0.004 μM to 0.067 μM
Cytokine Modulation Inhibition of IL-17 release

Case Studies

  • CYP121A1 Inhibition : A study identified a derivative of the compound that inhibited CYP121A1 from Mycobacterium tuberculosis, suggesting potential applications in tuberculosis treatment. The compound showed improved activity against various strains under multiple assay conditions .
  • Inflammatory Disease Models : In vivo studies demonstrated that similar pyrido-pyrimidine compounds significantly reduced arthritis severity and inflammation markers when administered in models of collagen-induced arthritis .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing tert-Butyl 2-methyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation reactions of substituted pyrimidine precursors. For example, tert-butyl carbamate-protected intermediates can undergo nucleophilic substitution or ring-closing reactions under basic or acidic conditions. Characterization involves NMR (e.g., 1^1H and 13^{13}C) and mass spectrometry (ESI-MS) to confirm structure and purity. Optimized protocols for similar analogs use Boc-protected intermediates and palladium-catalyzed cross-coupling steps for functionalization .

Q. How is the structural integrity of this compound validated during synthesis?

  • Methodological Answer : Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H NMR (400 MHz, CDCl3_3) to identify proton environments (e.g., tert-butyl protons at δ 1.50 ppm and pyrimidine ring protons at δ 8.79 ppm) .
  • Mass Spectrometry (MS) : ESI-MS to confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 270.0 for a chloro analog) .
  • Chromatography : HPLC or column chromatography to ensure >95% purity .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer : Based on SDS data for structurally related compounds:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Conduct reactions in a fume hood to avoid inhalation of volatile byproducts.
  • Storage : Store at 2–8°C in inert atmospheres (e.g., N2_2) to prevent degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in functionalizing the pyrido[4,3-d]pyrimidine core?

  • Methodological Answer :

  • Catalytic Systems : Use Pd(PPh3_3)2_2Cl2_2/CuI for Sonogashira couplings or Buchwald-Hartwig aminations (e.g., 80°C in DMAc with NaHCO3_3 as base) .
  • Solvent Optimization : Polar aprotic solvents (e.g., THF, DMF) enhance solubility of Boc-protected intermediates.
  • Temperature Control : Low temperatures (-78°C) for Boc-deprotection to minimize side reactions .

Q. What strategies resolve contradictions in bioactivity data for analogs of this compound?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., methyl, chloro, or anilino groups) and compare IC50_{50} values against targets like EGFR or VEGFR-2 .
  • Computational Modeling : Use docking simulations (e.g., AutoDock Vina) to predict binding affinities to kinase domains.
  • In Vitro/In Vivo Correlation : Validate cell-based assays (e.g., MTT tests) with pharmacokinetic studies in murine models .

Q. How can stereochemical challenges in dihydropyrido-pyrimidine derivatives be addressed?

  • Methodological Answer :

  • Chiral Chromatography : Use Chiralpak columns to separate enantiomers.
  • Asymmetric Synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during ring formation.
  • X-ray Crystallography : Resolve absolute configurations using SHELX programs for crystal structure refinement .

Q. What methodologies enable the study of metabolic stability for this compound?

  • Methodological Answer :

  • Microsomal Assays : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS for metabolite identification.
  • CYP450 Inhibition Screening : Use fluorogenic substrates to assess interactions with CYP3A4/2D6 isoforms.
  • Plasma Stability Tests : Monitor degradation in plasma (37°C, pH 7.4) over 24 hours .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 2-methyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 2-methyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate

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